Cas no 118049-03-9 (3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl-)

3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl-, is a fluorinated pyrazolone derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 4-fluorophenyl substituent at the 2-position and a propyl group at the 5-position, contributing to its unique electronic and steric properties. This compound may serve as a versatile intermediate in the synthesis of biologically active molecules, particularly those targeting inflammation or microbial activity. The fluorine atom enhances metabolic stability and binding affinity, while the propyl group influences lipophilicity. Its well-defined molecular framework allows for precise modifications in drug discovery and material science applications. The compound is typically handled under standard laboratory conditions with appropriate safety precautions.
3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl- structure
118049-03-9 structure
Product name:3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl-
CAS No:118049-03-9
MF:C12H13FN2O
MW:220.242826223373
MDL:MFCD10696093
CID:3662824
PubChem ID:14231244

3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl- Chemical and Physical Properties

Names and Identifiers

    • 3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl-
    • 1-(4-fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
    • 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5(4H)-one
    • 2-(4-fluorophenyl)-5-propyl-4H-pyrazol-3-one
    • 118049-03-9
    • SCHEMBL5975717
    • 2-(4-Fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
    • AKOS005205731
    • MFCD10696093
    • MDL: MFCD10696093
    • Inchi: InChI=1S/C12H13FN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-7H,2-3,8H2,1H3
    • InChI Key: CMFVCYMYVGRETF-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 220.10119120Da
  • Monoisotopic Mass: 220.10119120Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.7Ų
  • XLogP3: 2.2

3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM331621-1g
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
118049-03-9 95%+
1g
$442 2023-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1192517-1g
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
118049-03-9 98%
1g
¥3448.00 2024-08-09
A2B Chem LLC
AJ23469-5g
1-(4-fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
118049-03-9 95+%
5g
$1591.00 2024-04-20
abcr
AB419630-1 g
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
118049-03-9
1g
€542.30 2023-03-02
abcr
AB419630-10 g
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
118049-03-9
10g
€1,330.40 2023-03-02
abcr
AB419630-25g
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one; .
118049-03-9
25g
€1851.50 2024-04-20
A2B Chem LLC
AJ23469-1g
1-(4-fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
118049-03-9 95+%
1g
$950.00 2024-04-20
A2B Chem LLC
AJ23469-10g
1-(4-fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
118049-03-9 95+%
10g
$2198.00 2024-04-20
A2B Chem LLC
AJ23469-25g
1-(4-fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
118049-03-9 95+%
25g
$3024.00 2024-04-20
abcr
AB419630-1g
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one; .
118049-03-9
1g
€542.30 2024-04-20

Additional information on 3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl-

Introduction to 3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl- (CAS No. 118049-03-9)

3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl-, identified by its Chemical Abstracts Service (CAS) number 118049-03-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole class, a structural motif known for its broad spectrum of biological activities and therapeutic potential. The presence of a 4-fluorophenyl substituent and a 5-propyl group in its molecular framework endows it with unique chemical and pharmacological properties, making it a promising candidate for further investigation in drug discovery and development.

The molecular structure of 3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl- consists of a six-membered aromatic ring system containing two nitrogen atoms, with additional functional groups that contribute to its reactivity and biological interactions. The 4-fluorophenyl moiety introduces a fluorine atom into the aromatic ring, which is known to enhance metabolic stability and binding affinity in many drug molecules. Meanwhile, the 5-propyl group adds bulk to the molecule, potentially influencing its solubility and pharmacokinetic behavior. These structural features make this compound an intriguing subject for studying its interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrazole derivatives due to their diverse biological activities. Pyrazoles have been reported to exhibit anti-inflammatory, antimicrobial, antiviral, and anticancer properties, among others. Among these derivatives, compounds with fluorinated aromatic rings have shown particularly promising results in preclinical studies. The fluorine atom can modulate the electronic properties of the aromatic ring, leading to enhanced binding affinity to enzymes and receptors involved in various disease pathways.

One of the most notable applications of 3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl- is in the context of oncology research. Recent studies have highlighted the role of pyrazole derivatives in inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, modifications at the 4-fluorophenyl position have been shown to improve binding to tyrosine kinases, which are critical targets in many cancer therapies. Additionally, the 5-propyl group may contribute to stabilizing the compound’s conformation in solution, thereby enhancing its bioavailability and therapeutic efficacy.

Another area where this compound shows promise is in anti-inflammatory drug development. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. Pyrazole derivatives have been identified as potent inhibitors of inflammatory pathways by modulating the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of a 4-fluorophenyl group in 3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl- may enhance its inhibitory effects on these enzymes by improving receptor binding affinity.

The synthesis of 3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The introduction of the 4-fluorophenyl substituent typically involves halogenation followed by nucleophilic substitution or cross-coupling reactions. Similarly, the addition of the 5-propyl group often requires alkylation or Friedel-Crafts acylation strategies. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structural integrity of the compound at each synthetic step.

In terms of pharmacokinetic properties, the solubility and bioavailability of 3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl- are critical factors that need to be evaluated during drug development. The presence of both polar (nitrogen atoms) and non-polar (alkyl groups) regions in its structure suggests that it may exhibit moderate solubility in both aqueous and organic solvents. This property could be advantageous for formulating oral or injectable dosage forms suitable for clinical use.

Evaluation of metabolic stability is another crucial aspect when assessing the potential therapeutic value of this compound. In vitro studies using liver microsomes or hepatocytes can provide insights into how quickly it is metabolized by enzymes such as cytochrome P450 (CYP450). Understanding its metabolic profile helps predict potential drug-drug interactions and optimize dosing regimens to maximize therapeutic benefits while minimizing adverse effects.

The toxicological profile of 3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl- must also be thoroughly investigated before considering clinical translation. Acute toxicity studies can determine safe exposure limits based on oral or parental administration routes. Additionally

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:118049-03-9)3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl-
A1106343
Purity:99%/99%/99%/99%
Quantity:1g/5g/10g/25g
Price ($):321.0/561.0/788.0/1097.0